

Spectroscopic Data of 2-Bromophenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromophenanthrene

Cat. No.: B1281488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromophenanthrene**, a key intermediate in various fields of chemical research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-Bromophenanthrene**.

Table 1: ^1H NMR Spectroscopic Data for **2-Bromophenanthrene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.68	d	8.4	H-4
8.63	d	8.8	H-5
8.54	s	H-1	
7.92	d	8.0	H-9
7.88	d	8.8	H-6
7.70	dd	8.4, 1.6	H-3
7.65	t	7.6	H-7
7.60	t	7.6	H-8
7.49	d	8.0	H-10

Table 2: ^{13}C NMR Spectroscopic Data for **2-Bromophenanthrene**

Chemical Shift (δ) ppm	Assignment
133.3	C-4a
132.0	C-8a
131.5	C-10a
130.8	C-4
129.0	C-5
128.9	C-1
128.7	C-9
127.8	C-6
127.3	C-7
127.0	C-3
126.9	C-8
123.3	C-10
122.9	C-4b
121.5	C-2

Table 3: IR Spectroscopic Data for **2-Bromophenanthrene**

Wavenumber (cm ⁻¹)	Interpretation
3060	Aromatic C-H stretch
1605	Aromatic C=C stretch
1490	Aromatic C=C stretch
880	C-H out-of-plane bend
810	C-H out-of-plane bend
740	C-H out-of-plane bend
620	C-Br stretch

Table 4: Mass Spectrometry Data for **2-Bromophenanthrene**

m/z	Interpretation
258	[M+2] ⁺ • (with ⁸¹ Br)
256	[M] ⁺ • (with ⁷⁹ Br)
177	[M - Br] ⁺
176	[M - HBr] ⁺ •
88	[C ₇ H ₄] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of solid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of solid **2-Bromophenanthrene** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

- The sample was gently agitated to ensure complete dissolution.
- Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

^1H NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: 4.0 s
 - Spectral width: 16 ppm

^{13}C NMR Spectroscopy:

- Instrument: Bruker Avance 100 MHz spectrometer.
- Pulse Program: Proton-decoupled pulse sequence.
- Acquisition Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 45°
 - Acquisition time: 1.5 s
 - Spectral width: 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation and Analysis:

- Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.
- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory.
- Procedure:
 - A background spectrum of the clean, empty ATR crystal was recorded.
 - A small amount of solid **2-Bromophenanthrene** was placed directly onto the diamond crystal.
 - Pressure was applied using the built-in clamp to ensure good contact between the sample and the crystal.
 - The sample spectrum was recorded over the range of 4000-400 cm^{-1} .
 - The final spectrum was presented as transmittance.

Mass Spectrometry (MS)

Sample Preparation and Analysis:

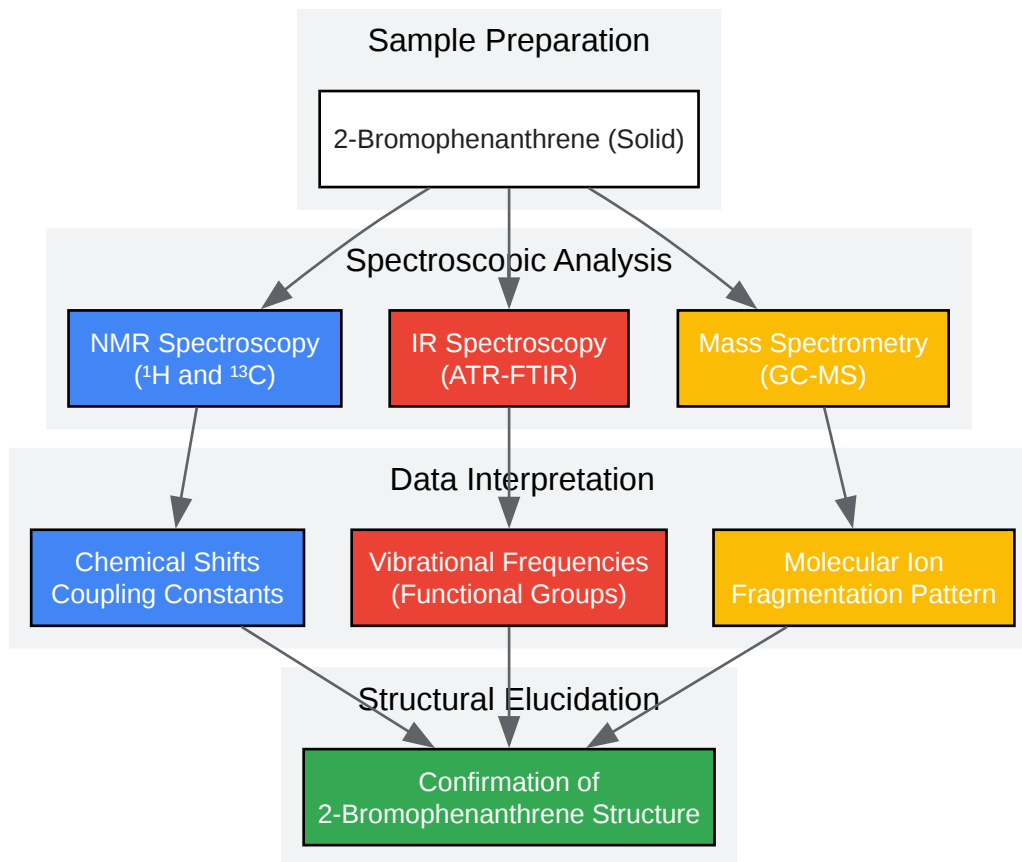
- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Instrument: Agilent 7890B GC coupled to an Agilent 5977A MSD.
- Procedure:
 - A dilute solution of **2-Bromophenanthrene** was prepared in dichloromethane.
 - 1 μL of the solution was injected into the GC.
- GC Conditions:

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).
- Inlet Temperature: 280 °C.
- Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 50-500.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **2-Bromophenanthrene**.

Workflow for Spectroscopic Characterization of 2-Bromophenanthrene



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

- To cite this document: BenchChem. [Spectroscopic Data of 2-Bromophenanthrene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281488#spectroscopic-data-of-2-bromophenanthrene-nmr-ir-ms\]](https://www.benchchem.com/product/b1281488#spectroscopic-data-of-2-bromophenanthrene-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com